5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one
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Overview
Description
5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea in the presence of a catalyst. The reaction conditions may include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides
Reduction: Reduction of the pyrimidine ring
Substitution: Halogen substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic reagents such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may produce various substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Potential use as a probe in biochemical assays
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities
Industry: Utilized in the development of advanced materials, such as organic semiconductors
Mechanism of Action
The mechanism of action of 5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenyl-2-pyrazoline: Another heterocyclic compound with similar structural features
5-Bromo-1,4,6-triphenylpyrimidin-2(1H)-one: A halogenated pyrimidine with bromine instead of chlorine
Uniqueness
5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing specific chemical reactions or developing targeted pharmaceuticals.
Properties
CAS No. |
88039-38-7 |
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Molecular Formula |
C22H15ClN2O |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
5-chloro-1,4,6-triphenylpyrimidin-2-one |
InChI |
InChI=1S/C22H15ClN2O/c23-19-20(16-10-4-1-5-11-16)24-22(26)25(18-14-8-3-9-15-18)21(19)17-12-6-2-7-13-17/h1-15H |
InChI Key |
LTEZBZLOJVPRAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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